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molecular formula C10H9N3O B1666026 Amrinone CAS No. 60719-84-8

Amrinone

Cat. No. B1666026
M. Wt: 187.20 g/mol
InChI Key: RNLQIBCLLYYYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04199586

Procedure details

F-7. 3-Amino-5-(4,6-dimethyl-2-pyridinyl)-2(1H)-pyridinone using 1,2-dihydro-2-oxo-5-(4,6-dimethyl-2-pyridinyl)-nicotinamide.
Name
3-Amino-5-(4,6-dimethyl-2-pyridinyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-dihydro-2-oxo-5-(4,6-dimethyl-2-pyridinyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:16])[NH:4][CH:5]=[C:6]([C:8]2[CH:13]=[C:12](C)C=C(C)N=2)[CH:7]=1.O=C1NC=C(C2C=C(C)C=C(C)N=2)C=[C:19]1[C:20]([NH2:22])=O>>[NH2:1][C:2]1[C:3](=[O:16])[NH:4][CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][N:22]=[CH:20][CH:19]=2)[CH:7]=1

Inputs

Step One
Name
3-Amino-5-(4,6-dimethyl-2-pyridinyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(NC=C(C1)C1=NC(=CC(=C1)C)C)=O
Step Two
Name
1,2-dihydro-2-oxo-5-(4,6-dimethyl-2-pyridinyl)-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(C(=O)N)=CC(=CN1)C1=NC(=CC(=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C(NC=C(C1)C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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